The synthesis of 4-chloro-N-(2-phenylethyl)-2-(1H-tetrazol-1-yl)benzamide can be achieved through various methods. A common approach involves the reaction of 4-chlorobenzoyl chloride with 2-phenylethylamine in the presence of a base such as triethylamine. This forms the intermediate benzamide, which can then be reacted with sodium azide to introduce the tetrazole ring.
The molecular structure of 4-chloro-N-(2-phenylethyl)-2-(1H-tetrazol-1-yl)benzamide can be represented as follows:
ClC(=O)Nc1ccc(cc1)C(Cc2nnnn2)C
This notation indicates the connectivity and arrangement of atoms within the molecule, which is essential for understanding its reactivity and interaction with biological targets.
4-chloro-N-(2-phenylethyl)-2-(1H-tetrazol-1-yl)benzamide can participate in various chemical reactions due to its functional groups:
These reactions are typically conducted under controlled conditions to optimize yield and minimize by-products.
The mechanism of action for 4-chloro-N-(2-phenylethyl)-2-(1H-tetrazol-1-yl)benzamide is not fully elucidated but can be inferred based on similar compounds:
The physical and chemical properties of 4-chloro-N-(2-phenylethyl)-2-(1H-tetrazol-1-yl)benzamide include:
These properties are crucial for determining the compound's behavior in various environments (e.g., biological systems).
4-chloro-N-(2-phenylethyl)-2-(1H-tetrazol-1-yl)benzamide has potential applications in scientific research:
CAS No.: 4208-67-7
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5